molecular formula C19H13ClN4O2S B12391541 Antitubercular agent-35

Antitubercular agent-35

Cat. No.: B12391541
M. Wt: 396.9 g/mol
InChI Key: RSVKJGMYOTZEQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-35 involves multiple steps, including the reaction between 2-aminobenzothiazole and 2-chloroethylacetoacetate in 1,2-dimethoxyethane at 90°C to form a tricyclic compound . This is followed by further reactions on the ester group to finalize the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: Antitubercular agent-35 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products: The major products formed from these reactions are derivatives of this compound with enhanced antitubercular activity and reduced toxicity. These derivatives are often tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis .

Scientific Research Applications

Antitubercular agent-35 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of antitubercular agents. In biology, it is used to investigate the mechanisms of action of antitubercular drugs and their effects on mycobacterial cells . In medicine, it is part of the treatment regimen for tuberculosis, especially in cases involving drug-resistant strains . Industrially, it is used in the large-scale production of antitubercular medications.

Properties

Molecular Formula

C19H13ClN4O2S

Molecular Weight

396.9 g/mol

IUPAC Name

5-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-N-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H13ClN4O2S/c20-12-6-8-14(9-7-12)22-19-23-16(11-27-19)17-10-15(24-26-17)18(25)21-13-4-2-1-3-5-13/h1-11H,(H,21,25)(H,22,23)

InChI Key

RSVKJGMYOTZEQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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